Copper heptanoate

X-ray crystallography Coordination chemistry Material science

Researchers seeking a well-defined copper(II) carboxylate for corrosion inhibition or materials science often face inconsistent performance due to chain-length variations among generic alternatives. Copper heptanoate provides a precise C7 ligand geometry, ensuring reproducible passive film formation and magnetic properties. - Film Integrity: Forms a 14±1.5 nm protective passive film on copper surfaces, enabling 'green' inhibitor packages as an alternative to benzotriazole (BZT). - Magnetic Precision: Defined dimeric paddle-wheel structure with a Cu-Cu interdimer distance of 3.232 Å and antiferromagnetic coupling (|2J| = 300-400 cm⁻¹) for magneto-structural studies. - Thermal Control: Decomposes to metallic copper at 500-650 K, suitable for controlled CVD or conductive ink applications.

Molecular Formula C14H26CuO4
Molecular Weight 321.90 g/mol
CAS No. 5128-10-9
Cat. No. B12827721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper heptanoate
CAS5128-10-9
Molecular FormulaC14H26CuO4
Molecular Weight321.90 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Cu+2]
InChIInChI=1S/2C7H14O2.Cu/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2
InChIKeyNQDSPXCXIOLFGI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper Heptanoate Core Properties and Specifications


Copper heptanoate (CAS 5128-10-9), systematically named copper(II) diheptanoate, is a copper(II) carboxylate of the saturated linear fatty acid chain class, with the molecular formula C14H26CuO4 and a molecular weight of 321.90 g/mol [1]. It is characterized as a dimeric complex with a paddle-wheel structure in the solid state, featuring a short copper-copper distance of 2.578 Å within the dimer and an interdimer distance of 3.232 Å [2]. The compound is primarily of interest in materials science and industrial applications due to the inherent biocidal activity of copper(II) ions combined with the hydrophobic and ligand properties of the medium-chain heptanoate group [1].

CoordinationDimeric paddle-wheel structure for polymer and MOF design studies
HydrophobicityMedium-chain heptanoate ligand balances solubility and lipophilicity
BiocidalCopper(II)-based antimicrobial property for material protection research

Copper Heptanoate Chain-Length Substitution Risks


Generic substitution among copper(II) carboxylates is scientifically unsound due to the profound impact of alkyl chain length on physicochemical properties and application performance. As the carbon chain length of the carboxylate ligand changes, key parameters such as solubility, volatility, melting point, and the overall lipophilicity of the complex are altered in a non-linear fashion [1]. For instance, the chain length directly influences the molecular packing and intermolecular interactions in the solid state, leading to distinct structural and magnetic properties [2]. Furthermore, the efficacy of the carboxylate as a ligand or as a precursor for thermal decomposition into copper species is chain-length dependent. Replacing a heptanoate (C7) with an octanoate (C8) or decanoate (C10) analog without adjusting the process parameters can result in suboptimal or failed outcomes in applications ranging from corrosion inhibition to biocidal activity, as the partition coefficient and diffusion characteristics of the complex are altered [3].

Solubility and lipophilicity may shift non-linearly with carboxylate chain length, altering partitioning and diffusion.
Crystal packing and intermolecular interactions differ from octanoate (C8) or decanoate (C10) analogs, affecting structural regularity.
Thermal decomposition kinetics and onset temperature are chain-length dependent, requiring process re-optimization.

Copper Heptanoate Selection Evidence


Crystal Structure and Metal-Metal Distance

Copper heptanoate exhibits a well-defined dimeric paddle-wheel structure. A single-crystal X-ray diffraction study determined a copper-copper distance within the dimer of 2.578 Å and an interdimer copper-copper distance of 3.232 Å [1]. This specific Cu-Cu separation is a direct consequence of the heptanoate ligand's steric and electronic properties.

Cu-Cu Distance
Cross-study comparable
Interdimer distance 3.232 Å (heptanoate); C8 analog: >3.232 Å; C10 and longer: further increased
Enables coordination polymer design with defined metal spacing
Single-crystal XRD at room temperature
X-ray crystallography Coordination chemistry Material science

Magnetic Coupling Constant (2J)

The magnetic behavior of copper heptanoate was quantified using ESR spectroscopy. The exchange parameter, |2J|, which quantifies the antiferromagnetic coupling strength between copper(II) centers in the dimer, was determined to be in the range of 300-400 cm⁻¹ for the non-adduct form [1].

Magnetic Coupling
Head-to-head
|2J| = 300–400 cm⁻¹ for C7–C12 non-adduct carboxylates; no significant chain-length variation observed
Comparable antiferromagnetic coupling strength across medium-chain analogs
ESR, 300–100 K; lower MW may offer solubility difference
ESR spectroscopy Magnetism Inorganic chemistry

Wood-Rotting Fungus Inhibition

The fungicidal potency of copper heptanoate, in its nicotinamide adduct form, was screened against the common wood-rotting fungus Trametes versicolor. The compound, when dissolved in DMSO, achieved complete inhibition of mycelial growth at a concentration of 1.0 × 10⁻³ mol L⁻¹ [1].

Fungus Inhibition
Class-level inference
1.0×10⁻³ mol L⁻¹ (complete T. versicolor inhibition) for C7, C8, C9 nicotinamide adducts
Equivalent in vitro activity to copper octanoate in this assay
Nicotinamide adduct form required; DMSO solvent
Biocide efficacy Wood preservation Mycology

Passivation Layer Thickness and Efficacy

Copper heptanoate is identified as the primary constituent of a passive film formed on copper surfaces when exposed to sodium heptanoate solutions. In-situ ellipsometry has quantified the thickness of this protective layer at 14±1.5 nm under specific electrochemical passivation conditions [1].

Passivation Film
Supporting evidence
Thickness 14±1.5 nm (in-situ ellipsometry)
Quantified barrier property for corrosion inhibition assessment
Formed in deaerated 0.08 M sodium heptanoate, pH 8.0
Corrosion science Electrochemistry Surface engineering

Thermal Decomposition Profile

Upon thermal treatment, copper heptanoate decomposes to yield metallic copper and copper oxides. The decomposition of adsorbed heptanoate species on a copper surface occurs in a temperature range between approximately 500 and 650 K [1].

Thermal Decomposition
Class-level inference
500–650 K (TPD on Cu surface)
Defines processing window for thin film or nanoparticle synthesis
Kinetics may differ from longer-chain analogs
Thermal analysis Thin film deposition Catalyst precursor

Fungicidal Activity vs. Commercial Wood Preservatives

In a comparative study of metal carboxylates for wood pest control, copper and zinc naphthenates and copper octanoate were identified as having the strongest fungicidal and insecticidal activity among the compounds tested [1]. While copper heptanoate was not explicitly listed as the strongest in this study, the research establishes a clear benchmark for what constitutes high performance in this application class.

Wood Preservative Ranking
Class-level inference
Not directly ranked; copper naphthenates and copper octanoate showed strongest activity in comparative study
May support screening but not a top-tier performer in wood preservation
Ranked below octanoate/naphthenate; case-by-case solubility/cost evaluation needed
Wood preservation Fungicide Copper carboxylate

Copper Heptanoate Verified Applications


Magnetic Coordination Polymers and MOFs

Given the well-characterized dimeric structure with a precise copper-copper interdimer distance of 3.232 Å [1] and a quantified antiferromagnetic coupling (|2J| = 300-400 cm⁻¹) [2], copper heptanoate is a suitable building block for synthesizing low-dimensional magnetic materials. Its defined geometry and magnetic properties allow researchers to engineer extended networks where the spacing between spin carriers is controlled by the heptanoate ligand, making it a valuable starting material for exploring magneto-structural correlations in coordination polymers.

Non-Toxic Corrosion Inhibitor for Copper

Copper heptanoate has been proven to be the principal constituent of a protective passive film that forms on copper surfaces in the presence of sodium heptanoate. This film has a measured thickness of 14±1.5 nm and provides corrosion protection [3]. This evidence supports the use of copper heptanoate or its precursors in formulating 'green' corrosion inhibitor packages as an alternative to toxic, aromatic nitrogen/sulfur-based inhibitors like benzotriazole (BZT). It is particularly relevant for applications in cooling water systems, electronics manufacturing, and metalworking fluids where environmental regulations restrict the use of traditional inhibitors.

Precursor for Copper Thin Films and Nanoparticles

As a metal-organic precursor, copper heptanoate undergoes thermal decomposition to form metallic copper and copper oxides. Its decomposition on a copper surface is known to occur in the range of 500-650 K [4]. This thermal profile makes it a candidate for applications like chemical vapor deposition (CVD) or as a precursor in conductive inks for printed electronics, where a controlled thermal budget is required to convert the compound into a functional copper layer on temperature-sensitive substrates.

Wood Protection and Biocidal Efficacy

Copper heptanoate, particularly in its adduct forms (e.g., with nicotinamide), exhibits complete in vitro growth inhibition of the wood-rotting fungus Trametes versicolor at a concentration of 1.0 × 10⁻³ mol L⁻¹ [5]. This level of activity is comparable to other copper(II) carboxylates of similar chain length (C7-C9). While it may not be the most potent among all copper carboxylates (a position held by naphthenates and octanoate [6]), this fungicidal baseline validates its exploration as an active ingredient in wood preservative systems, especially where specific solubility, cost, or regulatory advantages over octanoate or naphthenate are sought.

Application
Selection Property
Validation Focus
Magnetic coordination polymers & MOFs
Heptanoate-defined interdimer spacing
Magneto-structural correlation assessment
Non-toxic copper corrosion inhibition
Heptanoate-based passive film formation
Barrier property and electrochemical passivation behavior
Copper thin film & nanoparticle precursor
Thermal decomposition in moderate temperature regime
Conversion kinetics and film quality under controlled annealing
Wood preservation additive
Fungicidal activity against Trametes versicolor
Comparative efficacy screening against higher-performing analogs

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